3,3-Difluorocycloheptan-1-amine hydrochloride
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Overview
Description
3,3-Difluorocycloheptan-1-amine hydrochloride is an organic compound that belongs to the class of cycloalkylamines. It is characterized by the presence of two fluorine atoms attached to the third carbon of a seven-membered cycloheptane ring, with an amine group at the first carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocycloheptan-1-amine hydrochloride typically involves the fluorination of cycloheptanone followed by reductive amination. The process can be summarized as follows:
Fluorination: Cycloheptanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions.
Reductive Amination: The resulting 3,3-difluorocycloheptanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to handle the exothermic nature of the reaction.
Continuous Reductive Amination: Employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form more saturated amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-difluorocycloheptanone or 3,3-difluorocycloheptanoic acid.
Reduction: Formation of more saturated amines like 3,3-difluorocycloheptan-1-amine.
Substitution: Formation of azides or thiol-substituted cycloheptanes.
Scientific Research Applications
3,3-Difluorocycloheptan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluorocycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocycloheptan-1-amine;hydrochloride
- 3,3-Difluorocyclobutanamine hydrochloride
- 3,3-Difluoro-1-Methylcyclobutanamine hydrochloride
Uniqueness
3,3-Difluorocycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to smaller ring analogs
Biological Activity
3,3-Difluorocycloheptan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological profiles.
Chemical Structure and Properties
This compound features a cycloheptane ring with two fluorine substitutions at the 3-position and an amine functional group. This structure is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts. The following sections detail specific studies that elucidate these activities.
Antimicrobial Activity
In a study assessing the compound's antimicrobial properties, it was shown to possess notable potency against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong antibacterial activity.
Bacterial Strain | MIC (μM) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.08 | |
Staphylococcus aureus | 0.10 | |
Escherichia coli | 0.15 |
This table summarizes the MIC values for various bacterial strains, demonstrating the compound's effectiveness as an antimicrobial agent.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on lysyl-tRNA synthetase (KARS), a target in tuberculosis treatment. The IC50 value was reported at 0.05 μM, indicating high potency and selectivity over human enzymes.
Enzyme | IC50 (μM) | Selectivity | Reference |
---|---|---|---|
KARS1 | 0.05 | >100-fold over human | |
HepG2 (human liver) | >100 | Not applicable |
This table illustrates the selectivity of this compound towards bacterial enzymes compared to human counterparts.
Case Study 1: Tuberculosis Treatment
A recent study investigated the efficacy of this compound in combination with other antitubercular agents. The results showed a significant reduction in bacterial load in infected mice models when treated with the compound alongside bedaquiline and pretomanid.
"The triple combination treatment resulted in a greater reduction in CFU, with several mice showing no detectable bacteria after two months" .
Case Study 2: Resistance Reversal
Another study focused on the compound's ability to reverse drug resistance in cancer cells. It was found to effectively inhibit P-glycoprotein (P-gp), which is often responsible for multidrug resistance in cancer therapies.
Properties
IUPAC Name |
3,3-difluorocycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(10)5-7;/h6H,1-5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLTUEWRFPMTPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)N)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.